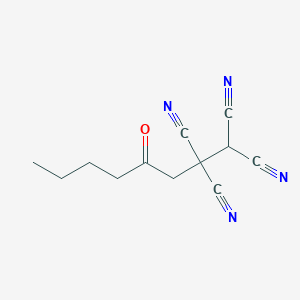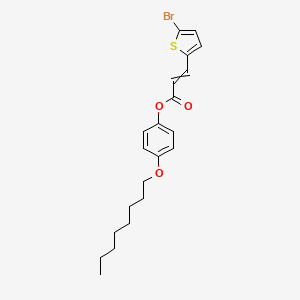![molecular formula C10H7Br5 B14364851 2,4,7,8,9-Pentabromobicyclo[3.3.2]deca-2,6,9-triene CAS No. 91524-43-5](/img/structure/B14364851.png)
2,4,7,8,9-Pentabromobicyclo[3.3.2]deca-2,6,9-triene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,7,8,9-Pentabromobicyclo[332]deca-2,6,9-triene is a brominated organic compound with a unique bicyclic structure It is characterized by the presence of five bromine atoms attached to a bicyclo[332]deca-2,6,9-triene framework
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,7,8,9-Pentabromobicyclo[3.3.2]deca-2,6,9-triene typically involves the bromination of bicyclo[3.3.2]deca-2,6,9-triene. The reaction is carried out using bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired positions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and optimized reaction conditions to ensure efficient production. The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired purity.
化学反应分析
Types of Reactions
2,4,7,8,9-Pentabromobicyclo[3.3.2]deca-2,6,9-triene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures with additional functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atoms.
Reduction Reactions: Products are less brominated bicyclic compounds.
Oxidation Reactions: Products include oxidized derivatives with additional functional groups.
科学研究应用
2,4,7,8,9-Pentabromobicyclo[3.3.2]deca-2,6,9-triene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Materials Science: Investigated for its potential use in the development of flame retardants and other brominated materials.
Biology and Medicine: Studied for its potential biological activity and as a precursor for the synthesis of biologically active compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 2,4,7,8,9-Pentabromobicyclo[3.3.2]deca-2,6,9-triene involves its interaction with molecular targets through its bromine atoms. The bromine atoms can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing structures. The compound’s unique bicyclic structure also contributes to its reactivity and interaction with different molecular pathways.
相似化合物的比较
Similar Compounds
- 4,8-Dibromobicyclo[3.3.2]deca-2,6,9-triene
- 2,4,8,10-Tetrabrombicyclo[3.3.2]deca-2,6,9-triene
- 4-Bromobicyclo[3.3.2]deca-2,6,9-triene
Uniqueness
2,4,7,8,9-Pentabromobicyclo[3.3.2]deca-2,6,9-triene is unique due to the presence of five bromine atoms, which significantly enhances its reactivity and potential applications compared to its less brominated counterparts. The specific arrangement of bromine atoms also imparts distinct chemical properties, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
91524-43-5 |
|---|---|
分子式 |
C10H7Br5 |
分子量 |
526.7 g/mol |
IUPAC 名称 |
2,4,7,8,9-pentabromobicyclo[3.3.2]deca-2,6,9-triene |
InChI |
InChI=1S/C10H7Br5/c11-5-3-7(13)9-6(12)1-4(5)2-8(14)10(9)15/h1-5,9-10H |
InChI 键 |
VTLSTEUFVQQWIC-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C2C(C(=CC1C(C=C2Br)Br)Br)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,6-Bis({bis[2-(methylsulfanyl)ethyl]amino}methyl)-4-methylphenol](/img/structure/B14364774.png)



![2,6-Bis{[(triphenylstannyl)oxy]methyl}pyridine](/img/structure/B14364787.png)
![1-[(2-Methylprop-1-EN-1-YL)oxy]-6-({6-[(2-methylprop-1-EN-1-YL)oxy]hexyl}oxy)hexane](/img/structure/B14364802.png)
![N-[(1,3-Dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)amino]-1-methylsulfanyl-formamide](/img/structure/B14364815.png)


![3-[(5-Bromo-2-hydroxyphenyl)methyl-(2-cyanoethyl)amino]propanenitrile](/img/structure/B14364824.png)

![5-[(Benzenesulfonyl)methylidene]-2,2-dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14364843.png)
![4-[(2-Methylacryloyl)oxy]butyl 4-formylbenzoate](/img/structure/B14364845.png)
![3-[2-(5-Methylthiophen-2-yl)ethyl]-5-phenyl-1,3-oxazolidine-2,4-dione](/img/structure/B14364850.png)
